Benzoylnitromethane

Description

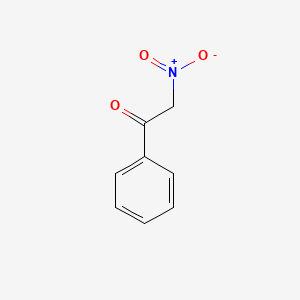

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWHVBNYYWFXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870622 | |

| Record name | 2-Nitro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-21-1 | |

| Record name | 2-Nitro-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-nitro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoylnitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzoylnitromethane synthesis from benzoyl chloride and nitromethane

A Comprehensive Guide to the Synthesis of Benzoylnitromethane

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone, is a valuable crystalline solid that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a nitro group, makes it a powerful building block for the construction of more complex molecular architectures, including various heterocyclic compounds and pharmacologically active agents. This guide provides an in-depth technical overview of its synthesis via the base-catalyzed acylation of nitromethane with benzoyl chloride. We will explore the underlying reaction mechanism, provide a detailed experimental protocol with considerations for optimization, and outline essential safety precautions. This document is intended for researchers, chemists, and professionals in the field of drug development who require a thorough and practical understanding of this important chemical transformation.

Theoretical Framework: The Reaction Mechanism

The synthesis of benzoylnitromethane from nitromethane and benzoyl chloride is a classic example of a base-catalyzed nucleophilic acyl substitution. The reaction proceeds through the formation of a key nucleophilic intermediate, the nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of benzoyl chloride. The mechanism can be dissected into three primary steps:

-

Deprotonation of Nitromethane: The reaction is initiated by a base, typically a strong alkoxide like sodium ethoxide, which abstracts an acidic α-proton from nitromethane (pKa ≈ 10.2). This deprotonation is facile due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base. The product of this step is a resonance-stabilized nitronate anion, a potent carbon-centered nucleophile.

-

Nucleophilic Attack: The nitronate anion attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate, breaking the carbonyl π-bond.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. This final step yields the desired product, benzoylnitromethane, along with a salt byproduct (e.g., sodium chloride).

Physical and chemical properties of benzoylnitromethane

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoylnitromethane

Abstract

Benzoylnitromethane (α-nitroacetophenone) is a crystalline solid of significant interest in organic synthesis.[1] Its molecular architecture, featuring both a benzoyl group and a nitromethyl moiety, imparts a unique and versatile reactivity profile.[1][2] The synergistic electron-withdrawing nature of the carbonyl and nitro groups results in a highly acidic α-carbon, making it a potent nucleophile in various carbon-carbon bond-forming reactions.[3] This guide provides a comprehensive exploration of the structural, physical, spectroscopic, and chemical properties of benzoylnitromethane. It details its synthesis, key reactive pathways such as Michael additions and the Nef reaction, and its utility as a precursor for diverse molecular frameworks including various heterocycles.[2][4] Furthermore, this document outlines detailed protocols for its characterization and safe handling, serving as a critical resource for researchers in synthetic chemistry and drug development.

Molecular Structure and Isomerism

Benzoylnitromethane, systematically named 2-nitro-1-phenylethanone, is an organic compound that uniquely combines ketone and nitro functionalities on adjacent carbons.[1][5] This arrangement is central to its chemical behavior. The powerful electron-withdrawing properties of both the carbonyl (C=O) and nitro (NO₂) groups significantly increase the acidity of the intervening methylene (CH₂) protons. This acidity facilitates the formation of a resonance-stabilized nitronate anion, which is the key intermediate in many of its characteristic reactions.

An essential feature of benzoylnitromethane is its existence in a tautomeric equilibrium between the standard keto form and the aci-nitro form (a nitronic acid).[6][7] This equilibrium is fundamental to its reactivity, as the aci-nitro tautomer is the precursor to the reactive nitronate anion upon deprotonation.

Caption: Keto-Aci Tautomeric Equilibrium of Benzoylnitromethane.

Physicochemical and Spectroscopic Properties

Benzoylnitromethane is typically a white to yellow crystalline solid at ambient temperature.[1] Its physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-nitro-1-phenylethanone | [5] |

| Synonyms | α-Nitroacetophenone | |

| CAS Number | 614-21-1 | [8] |

| Molecular Formula | C₈H₇NO₃ | [9] |

| Molecular Weight | 165.15 g/mol | [5][8][9] |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 105-107 °C | [8] |

| Boiling Point | Decomposes above 280 °C | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, dichloromethane | [1] |

| Storage Temperature | 2-8°C | [8] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of benzoylnitromethane.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is characterized by multiplets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the phenyl protons. A key singlet appears for the α-methylene protons (CH₂), typically shifted downfield due to the adjacent electron-withdrawing groups.

-

¹³C NMR : The spectrum will show a characteristic signal for the carbonyl carbon (C=O) around 190 ppm. Signals for the aromatic carbons appear in the 128-135 ppm range, and the α-carbon (CH₂) signal is also distinctly observed.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the principal functional groups. Strong absorption bands are expected for the carbonyl (C=O) stretching vibration (typically ~1690-1710 cm⁻¹) and asymmetric/symmetric stretching of the nitro group (NO₂) (around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

-

UV-Visible (UV-Vis) Spectroscopy : This technique reveals information about the electronic transitions within the molecule.[12] Due to the conjugated system involving the benzene ring and the carbonyl group, benzoylnitromethane exhibits strong absorption in the UV region.

Synthesis Pathway

While commercially available, understanding the synthesis of benzoylnitromethane provides insight into the chemistry of α-nitro ketones. A common and effective laboratory preparation involves a two-step sequence starting with the Henry reaction (also known as the nitroaldol reaction), followed by oxidation.[13][14]

-

Henry Reaction : Benzaldehyde is reacted with nitromethane in the presence of a base to form the corresponding β-nitro alcohol, 1-phenyl-2-nitroethanol.[14]

-

Oxidation : The secondary alcohol is then oxidized to the ketone using a suitable oxidizing agent, such as potassium dichromate in acidic conditions, to yield benzoylnitromethane.[13]

Sources

- 1. Buy Benzoylnitromethane | 614-21-1 [smolecule.com]

- 2. Employment of α-nitroketones in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Benzoylnitromethane | 614-21-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 苯甲酰硝基甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. lehigh.edu [lehigh.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Henry reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Benzoylnitromethane (CAS: 614-21-1): Properties, Structure, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylnitromethane, also known by its systematic name 2-nitro-1-phenylethanone and synonymously as α-nitroacetophenone, is a versatile organic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a ketone and a nitro group flanking a methylene bridge, imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive technical overview of benzoylnitromethane, covering its fundamental chemical and physical properties, detailed molecular structure, core reactivity, synthetic applications, and essential safety protocols.

Chemical Identity and Physical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in a laboratory setting. Benzoylnitromethane is a solid at room temperature and requires specific storage conditions to ensure its stability.

| Property | Value | Source(s) |

| CAS Number | 614-21-1 | [1][2][3][4][5] |

| IUPAC Name | 2-nitro-1-phenylethanone | [1][4] |

| Synonyms | α-Nitroacetophenone, Nitromethyl phenyl ketone | [2][5] |

| Molecular Formula | C₈H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 165.15 g/mol | [1][2][3][4] |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 298.60 °C | [2] |

| Flash Point | 146.90 °C | [2] |

| Appearance | Crystalline Solid | |

| Storage Temperature | 2-8°C, Keep Dry | [2] |

Molecular Structure and Analysis

The reactivity and utility of benzoylnitromethane are direct consequences of its molecular structure, which is characterized by the interplay of three key functional components.

Key Functional Groups

The structure consists of a phenyl ring connected to a carbonyl group, forming a benzoyl moiety. This is attached to a methylene group (-CH₂-), which is in turn bonded to a nitro group (-NO₂)[1].

-

Benzoyl Group (C₆H₅CO-) : The aromatic ring provides a stable scaffold, while the electrophilic carbonyl carbon is a potential site for nucleophilic attack[1].

-

Nitro Group (-NO₂) : As a potent electron-withdrawing group, it significantly influences the molecule's electronic properties and reactivity[1].

-

Active Methylene Bridge (-CH₂-) : Positioned between the two strong electron-withdrawing benzoyl and nitro groups, the protons on this methylene carbon are notably acidic[6]. This acidity is the cornerstone of benzoylnitromethane's utility as a nucleophilic building block in organic synthesis.

Structural Diagram

The following diagram illustrates the key functional regions of the benzoylnitromethane molecule.

Caption: Functional group map of benzoylnitromethane.

Spectroscopic Profile

While specific spectral data should be obtained from databases such as PubChem or SpectraBase, the structure of benzoylnitromethane allows for the prediction of key spectroscopic features[7].

-

¹H NMR : Expect signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the phenyl protons and a singlet for the two acidic methylene protons, likely shifted downfield (approx. 5.5-6.0 ppm) due to the adjacent electron-withdrawing groups.

-

¹³C NMR : Signals would include those for the aromatic carbons, a distinct signal for the carbonyl carbon (typically >190 ppm), and a signal for the methylene carbon.

-

Infrared (IR) Spectroscopy : Key absorption bands would be present for the C=O stretch of the ketone (approx. 1680-1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

Synthesis and Reactivity

Synthetic Pathways

Benzoylnitromethane is typically synthesized via the α-nitration of acetophenone. A common laboratory-scale method involves the reaction of acetophenone with a nitrating agent, such as nitric acid or an alkyl nitrate, under controlled conditions. The choice of reaction conditions is critical to favor the desired α-nitration over nitration of the aromatic ring.

General Experimental Protocol (Conceptual):

-

Activation: Acetophenone is treated with a strong base (e.g., sodium ethoxide) to generate the corresponding enolate. This step is crucial as it creates the nucleophilic α-carbon.

-

Nitration: The enolate solution is then carefully treated with a suitable electrophilic nitrating agent (e.g., ethyl nitrate) at low temperature to introduce the nitro group at the α-position.

-

Workup and Purification: The reaction is quenched with an acid, and the product is extracted using an organic solvent. Purification is typically achieved through recrystallization to yield the final crystalline product.

Core Reactivity: The Acidity of the α-Carbon

The primary driver of benzoylnitromethane's reactivity is the acidity of its methylene protons[6]. The presence of both the carbonyl and nitro groups provides powerful resonance stabilization to the conjugate base (a carbanion or nitronate), making deprotonation favorable.

This carbanion is a soft nucleophile and a key intermediate in many carbon-carbon bond-forming reactions.

Caption: Formation of the resonance-stabilized carbanion.

This reactivity makes benzoylnitromethane an excellent substrate for reactions such as:

-

Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated nitro compounds, which are valuable synthetic intermediates[1].

-

Michael Addition: Acting as the nucleophilic donor in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Henry Reaction (Nitroaldol Reaction): Asymmetric variations of this reaction are catalyzed by chiral complexes, highlighting its role in stereoselective synthesis[8].

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, benzoylnitromethane is a crucial building block in the synthesis of complex organic molecules relevant to drug discovery.

Versatile Intermediate in Organic Synthesis

The ability to easily form a new carbon-carbon bond makes benzoylnitromethane a valuable precursor for creating molecular complexity[1]. The resulting nitro group can be further transformed into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), expanding its synthetic utility. This versatility is highly prized in the construction of diverse chemical libraries for high-throughput screening.

Scaffolding for Medicinal Chemistry

The structural motif derived from benzoylnitromethane is present in various compounds explored for therapeutic potential. For instance, some studies have noted that benzoylnitromethane itself exhibits anti-inflammatory effects in in vitro cell cultures, potentially by inhibiting the synthesis of prostaglandins and thromboxanes[2]. This suggests that the core structure could serve as a starting point or "scaffold" for the rational design of novel anti-inflammatory drugs. Its primary role in drug development remains as a key intermediate used to synthesize more elaborate target molecules for clinical investigation[9][10].

Safety and Handling

Benzoylnitromethane is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [11] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

First Aid Measures [11]:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.

Handling and Storage [11][12]:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances. Store locked up at the recommended temperature of 2-8°C[2].

Conclusion

Benzoylnitromethane (CAS: 614-21-1) is a compound of significant synthetic value. Its defining feature—the acidic methylene bridge activated by adjacent benzoyl and nitro groups—establishes it as a potent carbon nucleophile. This reactivity is harnessed by researchers and drug development professionals to construct complex molecular frameworks, making it a foundational tool in medicinal chemistry and broader organic synthesis. A thorough understanding of its properties, structure, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

- 1. Buy Benzoylnitromethane | 614-21-1 [smolecule.com]

- 2. Benzoylnitromethane | 614-21-1 | FB05618 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoylnitromethane | 614-21-1 | Benchchem [benchchem.com]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pharmtech.com [pharmtech.com]

- 10. pharmtech.com [pharmtech.com]

- 11. fishersci.com [fishersci.com]

- 12. afdpetroleum.com [afdpetroleum.com]

Introduction: Elucidating the Molecular Identity of Benzoylnitromethane

An In-depth Technical Guide to the Spectroscopic Characterization of Benzoylnitromethane

Benzoylnitromethane, also known as α-nitroacetophenone, is a bifunctional organic compound with the chemical formula C₆H₅COCH₂NO₂.[1][2] As a synthetic intermediate, its utility in the development of novel chemical entities is significant, particularly in reactions involving its active methylene group. The structural characterization of such molecules is the bedrock of chemical research and development, ensuring purity, confirming identity, and predicting reactivity. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize benzoylnitromethane.

A critical aspect of benzoylnitromethane's chemistry is its capacity for keto-enol tautomerism, an equilibrium between the ketone form and its corresponding enol isomer.[3][4] This dynamic process, involving proton migration and a shift in double bonds, profoundly influences the molecule's spectroscopic signature. Understanding this equilibrium is not merely an academic exercise; it is essential for interpreting the spectral data correctly. This guide will address the spectroscopic features of both tautomers where relevant, providing researchers and drug development professionals with a comprehensive and field-proven framework for analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and dynamic processes such as tautomerism.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of benzoylnitromethane is particularly insightful due to the keto-enol tautomerism. The observed signals are a composite of both forms, with the ratio depending on factors like solvent and temperature.[3]

Causality Behind Experimental Choices: The choice of solvent is critical. Aprotic, non-polar solvents like deuterated chloroform (CDCl₃) tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this hydrogen bonding and may favor the keto form or result in proton exchange.[5]

Theoretical Interpretation:

-

Keto Tautomer (C₆H₅COCH₂NO₂):

-

Aromatic Protons (C₆H₅-): A complex multiplet is expected in the δ 7.4-8.0 ppm region, typical for a monosubstituted benzene ring attached to an electron-withdrawing carbonyl group.

-

Methylene Protons (-CH₂-): A sharp singlet would appear, significantly deshielded by the adjacent carbonyl and nitro groups. Its chemical shift is anticipated around δ 5.5-6.0 ppm.

-

-

Enol Tautomer (C₆H₅C(OH)=CHNO₂):

-

Aromatic Protons (C₆H₅-): A multiplet in a similar region to the keto form, though the exact shifts may vary slightly.

-

Vinylic Proton (=CH-): A singlet, highly deshielded due to its position on a double bond conjugated with a nitro group, expected around δ 6.0-6.5 ppm.[4]

-

Enolic Hydroxyl Proton (-OH): A broad singlet appearing far downfield (δ 12-16 ppm). This significant deshielding is a hallmark of a strong intramolecular hydrogen bond with the oxygen of the nitro group.[4]

-

Experimental Protocol: High-Resolution ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of benzoylnitromethane and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve high-resolution spectra.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction.

-

Analysis: Integrate the signals to determine the relative ratios of the protons, which can be used to quantify the keto-enol equilibrium.

Caption: Keto-enol tautomerism and key ¹³C NMR signals.

Data Presentation: ¹³C NMR

| Assignment | Tautomer | Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | Keto | 190 - 195 |

| Aromatic (C₆H₅) | Keto/Enol | 128 - 135 |

| Methylene (-CH₂-) | Keto | 75 - 85 |

| Olefinic (=C-OH) | Enol | 155 - 160 |

| Olefinic (=CH-) | Enol | 100 - 110 |

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for identifying the presence of key functional groups. For benzoylnitromethane, the C=O and NO₂ groups provide a distinct and easily identifiable signature.

Theoretical Interpretation: The IR spectrum of benzoylnitromethane is dominated by a few very strong absorptions:

-

Carbonyl (C=O) Stretch: A strong, sharp absorption is expected. For aromatic ketones, this band typically appears around 1685-1705 cm⁻¹. [6][7]The conjugation with the phenyl ring lowers the frequency from the ~1715 cm⁻¹ seen in aliphatic ketones. [8]* Nitro (NO₂) Stretches: This group is characterized by two intense absorptions: an asymmetrical stretch between 1550-1475 cm⁻¹ and a symmetrical stretch between 1360-1290 cm⁻¹. [9][10]These two bands are a definitive indicator of the nitro group's presence.

-

Aromatic Ring: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹, while C=C in-ring stretching vibrations cause a series of bands in the 1600-1450 cm⁻¹ region. [11][12]* Aliphatic C-H Stretches: The methylene C-H stretches will appear just below 3000 cm⁻¹. [13] Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid benzoylnitromethane powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone).

Caption: Key functional group regions in an IR spectrum.

Data Presentation: Characteristic IR Absorptions

| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium |

| C=O Stretch | Conjugated Ketone | 1685 - 1705 | Strong |

| N-O Asymmetric Stretch | Nitro | 1550 - 1475 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| N-O Symmetric Stretch | Nitro | 1360 - 1290 | Strong |

Part 3: Mass Spectrometry (MS) – Determining Mass and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For benzoylnitromethane (MW = 165.15 g/mol ), Electron Ionization (EI) is a common method. [1][2] Theoretical Interpretation: Upon electron impact, benzoylnitromethane will form a molecular ion (M⁺•), which is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a molecular fingerprint.

-

Molecular Ion Peak (M⁺•): A peak at m/z 165 corresponding to the intact ionized molecule.

-

α-Cleavage: This is a dominant fragmentation pathway for ketones. [7][14]Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is highly favorable because it results in the formation of a very stable resonance-stabilized acylium ion.

-

[C₆H₅CO]⁺: This fragment, the benzoyl cation, will produce a very strong (often the base) peak at m/z 105 .

-

-

Other Key Fragments:

-

[C₆H₅]⁺: Loss of the carbonyl group from the benzoyl cation gives the phenyl cation at m/z 77 .

-

[M - NO₂]⁺: Loss of a nitro radical (•NO₂) would result in a fragment at m/z 119 .

-

Trustworthiness of the Protocol: The predictability of fragmentation pathways like α-cleavage provides a self-validating system. The observation of an intense peak at m/z 105 is exceptionally strong evidence for a benzoyl moiety in the structure.

Caption: Primary fragmentation pathway of benzoylnitromethane.

Data Presentation: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 165 | [C₆H₅COCH₂NO₂]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₆H₅CO]⁺ | α-Cleavage (Loss of •CH₂NO₂) |

| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

| 119 | [C₆H₅COCH₂]⁺ | Loss of •NO₂ |

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of benzoylnitromethane is a textbook example of the synergy between modern spectroscopic techniques.

-

NMR spectroscopy provides the definitive carbon-hydrogen framework, revealing the connectivity of the atoms and offering a quantitative window into the dynamic keto-enol tautomerism.

-

IR spectroscopy rapidly confirms the presence of the critical carbonyl and nitro functional groups through their strong, characteristic vibrations.

-

Mass spectrometry verifies the molecular weight and corroborates the structure through predictable fragmentation patterns, most notably the formation of the stable benzoyl cation.

Together, these methods provide a self-consistent and unambiguous characterization of benzoylnitromethane. This guide has detailed the theoretical underpinnings, practical experimental protocols, and expected data, furnishing researchers with the necessary tools to confidently analyze this and structurally related compounds.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Wu, H., & Hynes, J. T. (2010). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Boghean, B. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube. Retrieved from [Link]

-

Ball, S., et al. (2005). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 10(12), 1458-1463. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C-NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0255654). Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Harvey, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Reddit. (2024). Tautomerization effect on NMR spectrum. r/OrganicChemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

SpectraBase. (n.d.). Nitromethane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Sienkiewicz, N., et al. (2020). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers, 12(10), 2372. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Patti, G. J., et al. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Angewandte Chemie International Edition, 44(42), 6678-6685. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Magnetic Resonance in Chemistry, 44(S1), S3-S22. Retrieved from [Link]

-

Agilent Technologies. (n.d.). High-resolution mass spec for metabolomic analysis. Retrieved from [Link]

-

Yilmaz, D., et al. (2007). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Journal of Molecular Structure, 834-836, 314-322. Retrieved from [Link]

-

National Human Genome Research Institute. (2020). Analysis of mass spectrometry data and other omics datasets. YouTube. Retrieved from [Link]

-

Thermo Fisher Scientific. (2023). Metabolomic Analysis Using Mass Spectrometry. YouTube. Retrieved from [Link]

-

Vo, T. T., et al. (2023). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Molecules, 28(10), 4068. Retrieved from [Link]

Sources

- 1. Benzoylnitromethane 98 614-21-1 [sigmaaldrich.com]

- 2. Benzoylnitromethane 98 614-21-1 [sigmaaldrich.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. benchchem.com [benchchem.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Solubility of Benzoylnitromethane in Common Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of benzoylnitromethane, a key intermediate in various synthetic pathways.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in the laboratory.

Introduction to Benzoylnitromethane

Benzoylnitromethane, also known as α-nitroacetophenone, is an organic compound with the chemical formula C₆H₅COCH₂NO₂.[2] It possesses a molecular weight of 165.15 g/mol .[2][3][4] The structure features a benzoyl group attached to a nitromethane moiety, rendering it a valuable precursor in organic synthesis, particularly in the formation of more complex molecules.[1] Understanding its solubility is paramount for reaction setup, purification processes like crystallization, and analytical characterization.[5][6][7]

Key Physicochemical Properties:

-

Molecular Formula: C₈H₇NO₃[3]

-

Appearance: Typically a solid at room temperature.

-

Melting Point: 105-107 °C[2]

The Principle of "Like Dissolves Like": A Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.[5][8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[8][9]

-

Polar Solvents possess large dipole moments and high dielectric constants.[10] They are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents have low dipole moments and dielectric constants and are better suited for dissolving nonpolar solutes through van der Waals forces.

Benzoylnitromethane's structure, containing a polar ketone and a nitro group, alongside a nonpolar phenyl ring, suggests a nuanced solubility profile. The presence of these polar functional groups indicates that it will likely exhibit greater solubility in polar solvents compared to nonpolar ones.

Predicted Solubility of Benzoylnitromethane in Common Organic Solvents

| Solvent | Chemical Formula | Type | Dielectric Constant (ε) | Predicted Solubility of Benzoylnitromethane |

| Highly Polar Protic | ||||

| Water | H₂O | Polar Protic | 80.1 | Low |

| Methanol | CH₃OH | Polar Protic | 32.7 | High |

| Ethanol | C₂H₅OH | Polar Protic | 24.5 | Moderate to High |

| Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 46.7 | High |

| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | High |

| Acetone | (CH₃)₂CO | Polar Aprotic | 20.7 | High |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | 6.0 | Moderate |

| Nonpolar | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | 9.1 | Moderate |

| Tetrahydrofuran (THF) | C₄H₈O | Nonpolar | 7.5 | Moderate |

| Toluene | C₇H₈ | Nonpolar | 2.4 | Low |

| Hexane | C₆H₁₄ | Nonpolar | 1.9 | Very Low |

Disclaimer: This table represents predicted solubilities based on chemical principles. Actual quantitative solubility should be determined experimentally.

The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of benzoylnitromethane.

Caption: Relationship between solvent polarity and predicted solubility.

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.[11][12]

Materials and Equipment:

-

Benzoylnitromethane (ensure purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of benzoylnitromethane to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the vial under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the vial containing the dried benzoylnitromethane residue.

-

The mass of the dissolved benzoylnitromethane is the final mass of the vial minus the initial mass of the empty vial.

-

Alternatively, a calibrated analytical technique such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of benzoylnitromethane in the filtered saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent or in molarity (mol/L).

-

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Safety and Handling Considerations

Benzoylnitromethane is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[13][14][15]

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation.[4][13][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood.[13] Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2][13]

Conclusion

While quantitative solubility data for benzoylnitromethane is not extensively published, a strong predictive understanding can be derived from fundamental chemical principles. Its molecular structure suggests a preference for polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. Adherence to safety protocols is essential when working with this compound. This guide serves as a foundational resource for researchers to make informed decisions regarding solvent selection and handling of benzoylnitromethane in their experimental designs.

References

- Vertex AI Search. Polarity of Solvents. Accessed December 31, 2025.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Published February 11, 2025.

- Chemistry LibreTexts. Polar Protic and Aprotic Solvents.

- uHPLCs. Comparison of the polarity of organic solvents. Published October 13, 2022.

- ResearchGate. How to determine the solubility of a substance in an organic solvent? Accessed May 28, 2024.

- University of Rochester, Department of Chemistry. Solvents and Polarity. Accessed December 31, 2025.

- Sigma-Aldrich. Benzoylnitromethane 98. Product Page. Accessed December 31, 2025.

- Experiment: Solubility of Organic & Inorganic Compounds. Accessed December 31, 2025.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed December 31, 2025.

- Sigma-Aldrich. Benzoylnitromethane Safety Information. Product Page. Accessed December 31, 2025.

- The Periodic Table. Examples of High Polarity Solvents. Accessed December 31, 2025.

- Khan Academy. Solubility of organic compounds. Accessed December 31, 2025.

- Fisher Scientific. SAFETY DATA SHEET - Benzoylnitromethane. Accessed December 31, 2025.

- Sigma-Aldrich. SAFETY DATA SHEET - Nitromethane. Published November 6, 2025.

- gsrs. BENZOYLNITROMETHANE. Accessed December 31, 2025.

- PubChem. 2-Nitro-1-phenylethanone. Accessed December 31, 2025.

- Thermo Scientific Chemicals. Benzoylnitromethane, 98%. Product Page. Accessed December 31, 2025.

- Pharmaffiliates. Benzoylnitromethane. Product Page. Accessed December 31, 2025.

- Benchchem. Benzoylnitromethane. Product Page. Accessed December 31, 2025.

- Trammell, R. L.; Keith, L. H.; Walters, D. B. Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- pentachemicals.

- FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Nitromethane. Accessed December 31, 2025.

- Sigma-Aldrich. Benzoylnitromethane. German Product Page. Accessed December 31, 2025.

- National Institute of Standards and Technology.

- Bradley, J-C., et al. Organic Solvent Solubility Data Book. Nature Precedings. Published February 26, 2010.

- Kiani, M., et al. The correlation of solid-liquid solubility using an updated semi-theoretical equation. Physical Chemistry Research. Published November 19, 2023.

- Bryan Research & Engineering, LLC. Solubility of Hydrocarbons in Physical Solvents. Technical Paper.

- Taylor, F. Jr. Purification of Nitromethane.

Sources

- 1. Benzoylnitromethane | 614-21-1 | Benchchem [benchchem.com]

- 2. Benzoylnitromethane 98 614-21-1 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. physchemres.org [physchemres.org]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. fishersci.com [fishersci.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. Benzoylnitromethane, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzoylnitromethane

This guide provides a comprehensive technical overview of the thermal stability and decomposition of benzoylnitromethane (α-nitroacetophenone). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential decomposition pathways, and critical safety considerations associated with this energetic compound. While specific experimental data on the thermal decomposition of benzoylnitromethane is not extensively available in the public domain, this guide synthesizes information from related nitroalkanes and nitroaromatic compounds to provide a robust framework for its study and safe handling.

Introduction to Benzoylnitromethane

Benzoylnitromethane, also known as α-nitroacetophenone, is an α-nitroketone characterized by the presence of a nitro group on the carbon adjacent to a carbonyl group.[1] This unique structural arrangement imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis.[2] However, the presence of the energetic nitro group also raises important questions about its thermal stability and potential hazards. Understanding the behavior of benzoylnitromethane under thermal stress is paramount for its safe synthesis, storage, and application.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 614-21-1 | |

| Molecular Formula | C₆H₅COCH₂NO₂ | |

| Molecular Weight | 165.15 g/mol | |

| Appearance | Yellow solid | [3] |

| Melting Point | 105-107 °C | |

| Storage Temperature | 2-8°C |

Synthesis of Benzoylnitromethane

The synthesis of α-nitroketones like benzoylnitromethane can be achieved through various methods. A common approach involves the reaction of an acyl precursor with a nitroalkane. For instance, the reaction of benzoyl chloride with the sodium salt of nitromethane can yield benzoylnitromethane.

It is crucial to control the reaction conditions to minimize the formation of byproducts and ensure the stability of the desired product. The purification of benzoylnitromethane should be conducted at low temperatures to prevent thermal decomposition.

Caption: Synthesis of Benzoylnitromethane via Nucleophilic Acyl Substitution.

Thermal Stability and Decomposition Analysis

The thermal stability of energetic materials is typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] These methods provide critical information about decomposition temperatures, energy release, and mass loss as a function of temperature.[1][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] For an energetic material like benzoylnitromethane, DSC can determine the onset temperature of decomposition and the total energy released during this process (enthalpy of decomposition). A sharp exothermic peak is indicative of a rapid release of energy, which is a key characteristic of explosive decomposition.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is used to determine the temperature at which decomposition begins and to identify the different stages of mass loss. When coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), TGA can also help identify the gaseous products of decomposition.

Proposed Thermal Decomposition Pathway

While specific experimental data for benzoylnitromethane is scarce, a plausible decomposition mechanism can be proposed based on the known chemistry of nitro compounds. The initiation step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[8]

A potential decomposition pathway for benzoylnitromethane could initiate with the cleavage of the C-N bond, forming a benzoylmethyl radical and a nitrogen dioxide radical. These highly reactive species can then undergo a series of secondary reactions, leading to the formation of various gaseous products.

Caption: Proposed Thermal Decomposition Pathway for Benzoylnitromethane.

The expected decomposition products would likely include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), which are common products in the decomposition of energetic materials.[9][10]

Experimental Protocols for Thermal Analysis

The following are detailed, step-by-step methodologies for conducting DSC and TGA analyses on benzoylnitromethane. These protocols are designed to ensure safety and data integrity when handling potentially energetic materials.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of benzoylnitromethane.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-2 mg of benzoylnitromethane into a high-pressure gold-plated or stainless steel crucible.[7] Hermetically seal the crucible to contain any evolved gases and prevent evaporation. An empty, sealed crucible should be used as a reference.

-

Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 5 °C/min.[7]

-

Data Analysis: Analyze the resulting DSC curve (heat flow vs. temperature) to determine the extrapolated onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (in J/g).

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and mass loss profile of benzoylnitromethane.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 2-5 mg of benzoylnitromethane into an inert crucible (e.g., alumina).

-

Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of mass loss at each decomposition step.

Caption: Experimental Workflow for Thermal Analysis of Benzoylnitromethane.

Safety, Handling, and Storage

Benzoylnitromethane is classified as a combustible solid and is harmful if swallowed or in contact with skin.[9] It is also a skin and eye irritant.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[11]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] It is recommended to store benzoylnitromethane at 2-8°C. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of benzoylnitromethane. While direct experimental data is limited, the analysis of related compounds and established thermal analysis protocols offer a clear path for future research. The proposed decomposition pathway and detailed experimental methodologies serve as a valuable resource for scientists and researchers working with this and other energetic materials. Adherence to strict safety protocols is essential when handling benzoylnitromethane to mitigate the risks associated with its potential thermal instability.

References

-

Nazarian, A., & Presser, C. (2022). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PubMed Central. [Link]

-

MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]

-

Nazarian, A., & Presser, C. (2022, October 29). Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. [Link]

-

TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. [Link]

-

OSTI.gov. (n.d.). ENERGETIC MATERIALS RESEARCH AT SANDIA NATIONAL LABORATORIES. [Link]

-

Vanderbilt University. (n.d.). Nitromethane. [Link]

-

AFD Petroleum Ltd. (n.d.). Nitromethane. [Link]

-

LookChem. (n.d.). Cas 107072-25-3,alpha-nitroketone. [Link]

-

XRF Scientific. (n.d.). What's the difference between DSC and TGA analysis?. [Link]

-

ResolveMass Laboratories Inc. (2025, July 29). DSC vs TGA: A Simple Comparison Guide. [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

-

DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. [Link]

-

ResearchGate. (2016, March 21). (PDF) Enolisation Kinetics of m-Nitro Acetophenone. [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Cas 107072-25-3,alpha-nitroketone | lookchem [lookchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 6. mt.com [mt.com]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. afdpetroleum.com [afdpetroleum.com]

Acidity of the alpha-proton in benzoylnitromethane

An In-depth Technical Guide to the Acidity of the Alpha-Proton in Benzoylnitromethane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylnitromethane (C₆H₅COCH₂NO₂) serves as a quintessential model for understanding the pronounced acidity of α-protons situated between two potent electron-withdrawing groups. This guide elucidates the fundamental principles governing this acidity, dissecting the synergistic interplay of inductive and resonance effects that lead to significant stabilization of the corresponding carbanion. We provide a detailed examination of the structural factors, comparative pKa analysis, and robust experimental and computational methodologies for the precise determination of its acid dissociation constant. This document is intended to be a comprehensive resource, blending theoretical underpinnings with practical, field-proven protocols for chemical researchers and drug development professionals.

Introduction: The Concept of α-Proton Acidity

In organic chemistry, the acidity of a C-H bond is typically low, with alkanes exhibiting pKa values in the range of 40-50.[1] However, the placement of a C-H bond on a carbon atom alpha (α) to a carbonyl group dramatically increases its acidity. For instance, the α-proton of acetone has a pKa of approximately 19.3, a staggering 10⁴⁰-fold increase in acidity compared to ethane.[2] This phenomenon is attributed to the stability of the conjugate base, the enolate anion.[3] Deprotonation of the α-carbon results in a carbanion whose negative charge is delocalized through resonance onto the electronegative oxygen atom of the adjacent carbonyl group, thereby stabilizing the anion.[3]

The acid-strengthening effect is magnified when the α-carbon is flanked by two electron-withdrawing groups, as seen in β-dicarbonyl compounds.[4][5] These compounds are significantly more acidic than their mono-carbonyl counterparts because the resulting carbanion is stabilized by delocalization of the negative charge across both groups, leading to a greater number of stabilizing resonance structures.[3][4] Benzoylnitromethane, with its α-carbon positioned between a benzoyl and a nitro group, represents an extreme case of this activation, making its α-proton exceptionally acidic.

Theoretical Framework for the Acidity of Benzoylnitromethane

The remarkable acidity of the methylene protons in benzoylnitromethane is a direct consequence of the powerful electron-withdrawing nature of the adjacent benzoyl and nitro functionalities.[6] This stabilization of the conjugate base is achieved through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect

The inductive effect involves the polarization of σ-bonds by electronegative atoms.[7][8] In benzoylnitromethane, both the carbonyl group and the nitro group are strongly electron-withdrawing. The highly electronegative oxygen atoms in both groups pull electron density away from the central methylene carbon through the sigma bond framework. This withdrawal of electron density polarizes the C-H bonds, weakening them and facilitating the departure of a proton (H⁺).

Resonance Stabilization of the Conjugate Base

While the inductive effect plays a role, the dominant factor contributing to the high acidity is the extensive resonance stabilization of the conjugate base formed upon deprotonation.[6][7] The nitro group, in particular, is one of the most powerful electron-withdrawing groups due to both resonance and inductive effects.[9] When the α-proton is abstracted by a base, the resulting negative charge on the carbon is not localized. Instead, it is delocalized over a large π-system that includes the benzoyl group's carbonyl oxygen and the nitro group's two oxygen atoms.[6] This delocalization distributes the negative charge over four atoms (the α-carbon, the carbonyl oxygen, and the two nitro oxygens), which massively stabilizes the anion.[10][11]

The primary resonance contributors for the benzoylnitromethane anion are depicted below. The structures that place the negative charge on the highly electronegative oxygen atoms are the most significant contributors to the overall resonance hybrid.[12]

Caption: Resonance delocalization in the benzoylnitromethane conjugate base.

Quantitative Acidity: A Comparative pKa Analysis

The significant acidifying effect of the benzoyl and nitro groups is best illustrated by comparing the pKa of benzoylnitromethane to related compounds. The introduction of a single benzoyl group to nitromethane results in a substantial decrease in the pKa value, highlighting the powerful stabilizing effect.[6]

| Compound | Structure | Approximate pKa (in water) | Key Stabilizing Factor(s) |

| Methane | CH₄ | ~50 | None |

| Acetone | CH₃COCH₃ | ~19.3[2] | Resonance (Enolate) |

| Nitromethane | CH₃NO₂ | ~10.2 | Resonance (Nitronate) |

| Benzoylnitromethane | C₆H₅COCH₂NO₂ | ~4.4 * | Resonance (Enolate & Nitronate) + Inductive |

| Acetylacetone | CH₃COCH₂COCH₃ | ~9 | Resonance (Bis-Enolate) |

*Calculated based on the reported pKa decrease of 5.8 units in water upon benzoylation of nitromethane.[6]

Experimental Determination of pKa

The determination of an acid dissociation constant is a critical experimental procedure. For a C-H acid like benzoylnitromethane, which possesses a strong chromophore, UV-Vis spectrophotometry is a particularly powerful and sensitive method.[13][14]

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a self-validating system for determining the pKa of benzoylnitromethane. The requirement for a stable isosbestic point serves as an internal control for the integrity of the sample and the equilibrium process.

I. Materials & Instrumentation:

-

Benzoylnitromethane (high purity)

-

A series of well-characterized buffer solutions (e.g., citrate, acetate, phosphate) covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., pH 3.0 - 7.0).

-

Spectrophotometric grade solvent (e.g., methanol or DMSO) for the stock solution.

-

Calibrated pH meter.

-

Dual-beam UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes.

II. Methodology:

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of benzoylnitromethane in a suitable organic solvent (e.g., 10 mM in methanol). The organic solvent is used to ensure complete dissolution before dilution into the aqueous buffers.

-

Sample Preparation: For each buffer solution, prepare a sample by diluting a precise, constant volume of the stock solution into a volumetric flask and filling to the mark with the buffer. The final concentration should be low enough to be within the linear range of the Beer-Lambert law (e.g., 50-100 µM), and the percentage of organic co-solvent should be kept constant and minimal (e.g., <1% v/v) across all samples to minimize its effect on the pKa.[14]

-

pH Measurement: Precisely measure the final pH of each prepared analytical sample using a calibrated pH meter.

-

Spectrophotometric Analysis:

-

Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample against a blank containing the identical buffer and co-solvent concentration.

-

Overlay the spectra. A well-defined isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms are equal—should be observed.[13] This point confirms a clean equilibrium between two species.

-

-

Data Processing and pKa Determination:

-

Identify an analytical wavelength (λ_analysis) where the absorbance difference between the most acidic and most basic samples is maximal.[13]

-

Create a plot of Absorbance at λ_analysis versus the measured pH for each sample.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated (HA) and deprotonated (A⁻) species are equal.[13][15]

-

Fit the data to the Henderson-Hasselbalch-derived equation for absorbance to determine the pKa with high precision.[15]

-

Alternative Method: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values.[13]

Principle: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.[16][17] The deprotonation of benzoylnitromethane will cause a significant change in the electron density around the α-carbon and adjacent protons. By monitoring the chemical shift of a specific proton (e.g., the aromatic protons on the benzoyl ring) as a function of pH in a series of buffered solutions, a titration curve similar to that obtained by UV-Vis can be generated. The pKa is found at the midpoint of the transition in the plot of δ vs. pH.[13] This method is particularly useful for confirming the site of deprotonation.

Computational pKa Prediction

In modern drug discovery and chemical research, computational methods are increasingly used to predict pKa values.[18] These in silico approaches can provide valuable estimates before a compound is even synthesized.

Methodology: High-level quantum chemical calculations, such as Density Functional Theory (DFT), combined with a solvation model (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD) can be used to calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[19] The pKa is then calculated from ΔG using thermodynamic cycles. While computationally intensive, these methods can achieve high accuracy, often within 0.5-1.0 pKa units of experimental values.[20][21]

Caption: Key factors governing the acidity of benzoylnitromethane.

Conclusion

The acidity of the α-proton in benzoylnitromethane is a powerful illustration of fundamental principles in physical organic chemistry. The synergistic combination of strong inductive and resonance effects from the adjacent benzoyl and nitro groups leads to extensive delocalization and stabilization of the resulting carbanion. This results in a pKa value that is remarkably low for a carbon acid, rendering it comparable to some carboxylic acids. Understanding these principles is not merely academic; it is crucial for professionals in drug development and synthetic chemistry, as the protonation state of a molecule governs its reactivity, solubility, and biological interactions. The experimental and computational protocols detailed herein provide a robust framework for the accurate characterization of this and other similarly activated compounds.

References

- Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation | Organic Chemistry Class Notes. Vertex AI Search.

- How does the pKa value of alpha hydrogens in beta dicarbonyl comp... - Pearson. Pearson.

- 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax. OpenStax.

- 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation - Chemistry LibreTexts. Chemistry LibreTexts.

- Benzoylnitromethane | 614-21-1 - Benchchem. Benchchem.

- Development of Methods for the Determin

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. ECETOC.

- 23.1: Relative Acidity of alpha-Hydrogens - Chemistry LibreTexts. Chemistry LibreTexts.

- Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species.

- What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? - Quora. Quora.

- How to measure pKa by UV-vis spectrophotometry - Chemagination.

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ

- Resonance Structures. University of Valencia.

- 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. Chemistry LibreTexts.

- factors th

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Optibrium.

- NMR spectroscopy. Proton exchange - YouTube. YouTube.

- Proton NMR Spectroscopy - HSC Chemistry - HSCprep. HSCprep.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. PeerJ.

- Predicting the pKa of Small Molecules - Matthias Rupp.

- 5 Key Factors That Influence Acidity In Organic Chemistry. Master Organic Chemistry.

- How to Predict the pKa of Any Compound in Any Solvent - DiVA portal. DiVA portal.

- (PDF) Substituent effects of nitro group in cyclic compounds - ResearchGate.

- NMR Spectroscopy - MSU chemistry.

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv

- 4.7: NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts.

- 5.

- What is the mesomeric or inductive effect of a nitro group on phenol? - Quora. Quora.

- Resonance Examples: Anions - YouTube. YouTube.

- Stability of a substituted benzyl anion | Electronic Effects | Chemistry | Khan Academy. YouTube.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. Benzoylnitromethane | 614-21-1 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Resonance Structures [qorganica.es]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. Proton NMR Spectroscopy - HSC Chemistry [hscprep.com.au]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mrupp.info [mrupp.info]

- 19. mdpi.com [mdpi.com]

- 20. optibrium.com [optibrium.com]

- 21. peerj.com [peerj.com]

The Reactivity of Benzoylnitromethane as a Michael Donor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone, stands as a potent and versatile Michael donor in organic synthesis. The presence of both a benzoyl and a nitro group on the same methylene carbon significantly enhances its acidity, facilitating the formation of a stabilized carbanion under basic conditions. This guide provides a comprehensive exploration of the reactivity of benzoylnitromethane in Michael addition reactions, a cornerstone of carbon-carbon bond formation. We will delve into its synthesis, mechanistic intricacies of its conjugate additions, diverse catalytic systems, and the profound impact of its adducts in the synthesis of complex molecules, particularly in the realm of drug discovery and development. This document is intended to be a practical and insightful resource for researchers aiming to leverage the unique synthetic potential of this valuable building block.

Introduction to Benzoylnitromethane: A Profile of a Versatile Reagent

Benzoylnitromethane (C₆H₅COCH₂NO₂) is a crystalline solid characterized by a melting point of 105-107 °C.[1] Its structure, featuring a methylene group activated by two powerful electron-withdrawing groups—the benzoyl and the nitro moieties—renders it a highly acidic carbon pronucleophile. This dual activation is the cornerstone of its utility as a Michael donor, enabling deprotonation under mild basic conditions to form a resonance-stabilized nitronate anion, a soft nucleophile poised for conjugate addition to a wide array of Michael acceptors.[2]